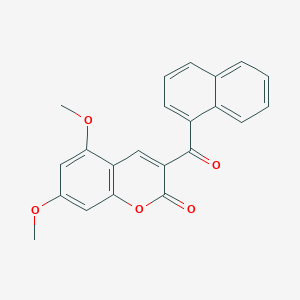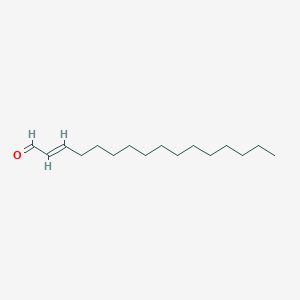
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (MBCHICA) is a chemical compound that has been studied for its various applications in scientific research. It is a brominated indole derivative, which has been found to be useful in various biochemical and physiological processes.
Applications De Recherche Scientifique
Cancer Treatment
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: is a compound that has garnered attention for its potential in cancer therapy. Indole derivatives, like this compound, have been studied for their ability to inhibit the growth of cancer cells. They are considered promising candidates for the development of new anticancer drugs due to their ability to interfere with various biological pathways that are crucial for cancer cell survival .
Antimicrobial Activity
The indole moiety is known to exhibit significant antimicrobial properties. Research has indicated that derivatives of indole can be effective against a broad spectrum of microbes, including bacteria and fungi. This makes Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate a potential scaffold for the development of new antimicrobial agents that could be used to treat infections .
Treatment of Neurological Disorders
Indole derivatives have shown potential in the treatment of neurological disorders. The structural similarity of indoles to tryptophan, an essential amino acid and precursor to serotonin, suggests that they could modulate neurotransmitter systems in the brain. This property could be harnessed to develop treatments for conditions such as depression, anxiety, and other mood disorders .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This makes them suitable candidates for the development of anti-inflammatory drugs that could be used to treat chronic inflammatory diseases .
Antiviral Agents
Indole compounds have been identified as potent antiviral agents. They can interfere with the replication cycle of viruses, making them effective against a variety of RNA and DNA viruses. This includes potential activity against influenza and other respiratory viruses, which is particularly relevant in the context of global pandemics .
Antidiabetic Effects
Research has suggested that indole derivatives may have applications in the management of diabetes. They can influence insulin signaling pathways and glucose metabolism, which could lead to the development of new antidiabetic medications. This is an area of significant interest given the rising prevalence of diabetes worldwide .
Propriétés
IUPAC Name |
methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-20-16(19)11-7-8-12-13(9-11)18-15(17)14(12)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQJFUQDXVNLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457766 | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
CAS RN |
494799-19-8 | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494799-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)







